Cas no 943515-58-0 (3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester)

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester is a chemically modified derivative of shikimic acid, designed to enhance stability and reactivity for synthetic applications. The diethylmethylidene and ethyl ester functional groups improve solubility in organic solvents, facilitating its use in complex organic syntheses, particularly in pharmaceutical intermediates. This compound retains the core shikimate framework, making it valuable for studying biosynthetic pathways or as a precursor in medicinal chemistry. Its protected hydroxyl groups reduce unwanted side reactions, ensuring higher selectivity in multi-step reactions. The structural modifications also contribute to improved shelf life compared to unmodified shikimic acid derivatives.
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester structure
943515-58-0 structure
Product Name:3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
CAS No:943515-58-0
MF:C14H22O5
MW:270.321485042572
CID:1063373
Update Time:2025-05-26

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Chemical and Physical Properties

Names and Identifiers

    • 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
    • 2,2-Diethyl-7beta-hydroxy-3abeta,6,7,7abeta-tetrahydro-1,3-benzodioxole-5-carboxylic acid ethyl ester
    • Ethyl (3aR,7R,7aS)-2,2-diethyl-7-hydroxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate
    • Ethyl (3aR,7R,7aS)-2,2-diethyl-3a,6,7,7a-tetrahydro-7-hydroxy-1,3-benzodioxole-5-carboxylate (ACI)
    • Inchi: 1S/C14H22O5/c1-4-14(5-2)18-11-8-9(13(16)17-6-3)7-10(15)12(11)19-14/h8,10-12,15H,4-7H2,1-3H3/t10-,11-,12+/m1/s1
    • InChI Key: UPBCFJGUCHGYAN-UTUOFQBUSA-N
    • SMILES: C(C1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)OCC)CC)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 372
  • Topological Polar Surface Area: 65

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D444480-250mg
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
943515-58-0
250mg
$ 184.00 2023-09-07
TRC
D444480-2.5g
3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester
943515-58-0
2.5g
$ 1453.00 2023-09-07

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethyl orthoformate Catalysts: Benzenesulfonic acid Solvents: Ethanol ;  > 3 h, rt
1.2 2 h, rt
Reference
Epoxide intermediate in the tamiflu synthesis
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  5 d, rt
1.2 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  0 °C → rt; 45 min, rt
Reference
A concise and practical synthesis of oseltamivir phosphate(Tamiflu) from D-mannose
Chuanopparat, Nutthawat; Kongkathip, Ngampong; Kongkathip, Boonsong, Tetrahedron, 2012, 68(34), 6803-6809

Production Method 3

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ;  15 min, rt; 6 - 8 h, rt → reflux; reflux → 35 °C
1.2 35 °C → 80 °C; 7 h, 78 - 80 °C; 80 °C → rt
1.3 3 h, 25 - 35 °C
1.4 Reagents: Triethylamine ;  pH 7.5 - 8.5, 25 - 35 °C
Reference
One pot process for the preparation of oseltamivir phosphate
, India, , ,

Production Method 4

Reaction Conditions
Reference
Shikimic acid sulfonates and preparation method thereof
, China, , ,

Production Method 5

Reaction Conditions
1.1 3 h, 40 - 70 °C
Reference
Shikimate compounds, shikimic acid compounds and preparation method thereof
, China, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: 1,2-Dichloroethane ;  2 h, 25 °C; 4 h, 45 °C
1.2 Catalysts: Methanesulfonic acid ;  8 h, reflux
1.3 Catalysts: Hydroxyethylenediphosphonic acid ;  1 h, 85 °C
Reference
New routes for the synthesis of antiviral agent oseltamivir and its salts
, Brazil, , ,

Production Method 7

Reaction Conditions
Reference
Method for preparation of shikimate ether compounds
, China, , ,

Production Method 8

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid Solvents: Ethyl ketone
Reference
Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate (Ro 64-0796/002, GS-4104-02): Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohexene-1-carboxylate
Federspiel, Muriel; Fischer, Rolf; Hennig, Michael; Mair, Hans-Juergen; Oberhauser, Thomas; et al, Organic Process Research & Development, 1999, 3(4), 266-274

Production Method 9

Reaction Conditions
1.1 Catalysts: Benzenesulfonic acid Solvents: Ethanol ;  5 h, reflux; cooled
1.2 Reagents: Triethyl orthoformate ;  5 h, reflux; reflux → 25 °C
1.3 Reagents: Triethyl orthoformate ;  30 min
1.4 Reagents: Triethylamine ;  pH 8
Reference
Streamlined process for the esterification and ketalization of shikimic acid en route to the key precursor for oseltamivir phosphate (Tamiflu)
Carr, Robert; Ciccone, Frank; Gabel, Richard; Guinn, Martin; Johnston, David; et al, Green Chemistry, 2008, 10(7), 743-745

Production Method 10

Reaction Conditions
1.1 Reagents: Benzenesulfonic acid ,  Triethyl orthoformate Solvents: Ethanol
1.2 Reagents: Triethyl orthoformate
Reference
A new efficient synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid
Kim, Hee-Kwon; Park, Kyoung-Joo Jenny, Tetrahedron Letters, 2012, 53(13), 1561-1563

Production Method 11

Reaction Conditions
1.1 Catalysts: (SP-5-41)-[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro[[2-(1-m… Solvents: 1,2-Dichloroethane ;  2 h, reflux
Reference
Synthesis of some carbahexopyranoses using Mn/CrCl3 mediated domino reactions and ring closing metathesis
Kumar, Bejugam Santhosh; Mishra, Girija Prasad; Rao, Batchu Venkateswara, Tetrahedron, 2016, 72(15), 1838-1849

Production Method 12

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C; 0 °C → rt; 3 h, rt
Reference
Expeditious access to (-)-shikimic acid derivatives for Tamiflu synthesis
Osato, Hiroshi; Jones, Ian L.; Goh, Huini; Chai, Christina L. L.; Chen, Anqi, Tetrahedron Letters, 2011, 52(48), 6352-6354

Production Method 13

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  15 min, 100 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Reference
Synthesis and in vitro study of novel neuraminidase inhibitors against avian influenza virus
Kongkamnerd, Jarinrat; Cappelletti, Luca; Prandi, Adolfo; Seneci, Pierfausto; Rungrotmongkol, Thanyada; et al, Bioorganic & Medicinal Chemistry, 2012, 20(6), 2152-2157

Production Method 14

Reaction Conditions
Reference
Method for crystallizing intermediate 5 of oseltamivir phosphate with high purity
, China, , ,

Production Method 15

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Ethanol ;  1.5 h, reflux; cooled
1.2 Catalysts: Amberlyst 15 Solvents: Ethyl ketone ;  2.5 h, rt
Reference
New method for the rapid extraction of natural products: Efficient isolation of shikimic acid from star anise
Just, Jeremy; Deans, Bianca J.; Olivier, Wesley J.; Paull, Brett; Bissember, Alex C.; et al, Organic Letters, 2015, 17(10), 2428-2430

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Raw materials

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Preparation Products

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester Related Literature

Additional information on 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester

Introduction to 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester (CAS No. 943515-58-0)

3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester, identified by its Chemical Abstracts Service (CAS) number 943515-58-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the shikimic acid derivatives family, a class of molecules known for their diverse biological activities and synthetic utility. The structural modification of shikimic acid through the introduction of ethyl ester and diethylmethylidene groups imparts unique chemical properties, making it a valuable intermediate in the development of novel therapeutic agents.

The shikimic acid ethyl ester moiety is particularly noteworthy due to its role in the biosynthesis of aromatic amino acids. Shikimic acid derivatives have been extensively studied for their potential in inhibiting enzymes such as shikimate kinase and enolpyruvate shikimate phosphotransferase, which are crucial in the microbial pathways responsible for aromatic amino acid production. This has led to its exploration as a target in the development of antimicrobial and antiviral drugs.

In recent years, the diethylmethylidene substituent has been recognized for its ability to enhance the bioavailability and metabolic stability of drug candidates. The presence of this group can influence the electronic properties of the molecule, affecting its interaction with biological targets. This feature makes 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester a promising candidate for further derivatization, potentially leading to compounds with improved pharmacokinetic profiles.

One of the most compelling aspects of this compound is its application in the synthesis of natural product analogs. The shikimic acid scaffold is a common structural motif found in many bioactive natural products, including antiviral agents like oseltamivir (Tamiflu) and anticancer compounds. By modifying this scaffold, chemists can explore new chemical spaces, potentially uncovering molecules with enhanced efficacy and reduced side effects.

The CAS No. 943515-58-0 provides a unique identifier for this compound, facilitating its recognition and use in scientific literature and industrial applications. This standardized numbering system ensures that researchers worldwide can accurately reference and procure this substance, promoting collaboration and reproducibility in chemical research.

Recent advancements in computational chemistry have enabled more efficient virtual screening and molecular docking studies using 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester as a lead compound. These techniques allow for rapid identification of potential drug candidates by simulating their interactions with biological targets. Such computational approaches have accelerated the drug discovery process, making it possible to design molecules with tailored properties more quickly than traditional experimental methods alone.

The compound's versatility also extends to its role as a building block in synthetic organic chemistry. Its unique functional groups make it an attractive candidate for cross-coupling reactions, hydrogenation processes, and other transformations that are essential for constructing complex molecular architectures. This synthetic utility has been leveraged in the development of novel materials and specialty chemicals beyond pharmaceutical applications.

In conclusion, 3,4-O-(Diethylmethylidene) Shikimic Acid Ethyl Ester (CAS No. 943515-58-0) represents a significant advancement in the field of medicinal chemistry. Its structural features and biological relevance position it as a key intermediate in drug discovery efforts aimed at combating infectious diseases and developing new therapeutic strategies. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical biology.

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